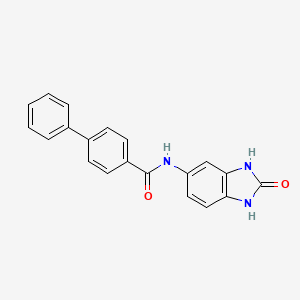![molecular formula C18H28ClNO3 B4402802 1-(4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4402802.png)
1-(4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride
Vue d'ensemble
Description
1-(4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride is a chemical compound that belongs to the family of aryl ketones. It is commonly known as MDPV or Methylenedioxypyrovalerone. MDPV is a synthetic stimulant, which has been classified as a Schedule I drug in the United States. The compound has gained popularity in recent years due to its ability to produce euphoric effects similar to those of cocaine and amphetamines.
Mécanisme D'action
MDPV acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in a stimulation of the central nervous system. The compound also has an affinity for the sigma-1 receptor, which is involved in the regulation of mood, cognition, and pain perception.
Biochemical and Physiological Effects:
The use of MDPV has been associated with a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. The compound also causes vasoconstriction, which can lead to cardiovascular complications. In addition, MDPV has been found to cause anxiety, paranoia, and hallucinations in some users.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has several advantages as a research tool. It is a potent and selective inhibitor of the reuptake of dopamine, norepinephrine, and serotonin, making it useful for studying the role of these neurotransmitters in various physiological and pathological conditions. However, the use of MDPV in lab experiments is limited by its potential for abuse and addiction. The compound is also associated with a number of adverse effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several areas of future research that could be explored with regard to MDPV. These include the development of new analogs with improved pharmacological properties, the identification of new targets for the compound, and the investigation of the long-term effects of MDPV use on brain function and behavior. In addition, further research is needed to better understand the mechanisms underlying the addictive potential of MDPV and to develop effective treatments for addiction to this compound.
Applications De Recherche Scientifique
MDPV has been extensively studied for its potential use in the treatment of various medical conditions. It has been found to be effective in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). The compound has also been studied for its potential use in the treatment of drug addiction, particularly cocaine addiction. In addition, MDPV has been used as a research tool to study the neurochemical mechanisms involved in drug addiction and other psychiatric disorders.
Propriétés
IUPAC Name |
1-[4-[2-[2-(3-methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-15-4-3-9-19(14-15)10-11-21-12-13-22-18-7-5-17(6-8-18)16(2)20;/h5-8,15H,3-4,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOGEXBOVCTWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOCCOC2=CC=C(C=C2)C(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(ethylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4402727.png)
![N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]prop-2-en-1-amine hydrochloride](/img/structure/B4402733.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B4402736.png)
![1-{3-[3-(3,5-dimethylpiperidin-1-yl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4402744.png)
![2,6-dimethyl-4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride](/img/structure/B4402748.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-chlorobenzamide](/img/structure/B4402750.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4402758.png)
![3-methoxy-2-[2-(3-methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4402766.png)
![(4-{[(3-methylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4402785.png)
![N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4402809.png)

![3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4402822.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4402828.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}nicotinamide](/img/structure/B4402831.png)